molecular formula C22H22N6O4 B2516685 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 893937-71-8

2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2516685
CAS No.: 893937-71-8
M. Wt: 434.456
InChI Key: PIHDNCJTSIZLCU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring and a phenethylacetamide group. These types of compounds are often synthesized for use in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions that create the various rings and attach the functional groups . The exact synthesis process for this specific compound isn’t available in the sources I found.


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of the atoms in the molecule and the configuration of its stereo-centers.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its functional groups and overall structure. For example, it’s likely to have a high melting point due to the presence of multiple aromatic rings .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide, although not directly mentioned, relates closely to a class of compounds involved in various synthetic and chemical reactions aimed at creating potentially biologically active molecules. For example, the synthesis and reactions of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one with different reagents to afford various substituted compounds have been explored for their antimicrobial activities (Farghaly, 2008). Similarly, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents showcases the utility of such compounds in medicinal chemistry (Medwid et al., 1990).

Antimicrobial and Antibacterial Agents

Specific derivatives within this chemical class have been studied for their antimicrobial and antibacterial properties. For instance, novel pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines were synthesized and evaluated as antibacterial agents, showing significant activity against various bacterial strains (Khashi et al., 2015). This indicates the potential of such compounds in the development of new antibacterial drugs.

Antioxidant and Biological Activity

Further research into the biological activities of triazolopyrimidines has revealed their potential as antioxidants. The synthesis of an uncommon series of triazolopyrimidine derivatives was accomplished using a specific protocol, and these compounds were evaluated for their antimicrobial activity and antioxidant activity, showcasing their versatility in various biological applications (Gilava et al., 2020).

Structural and Mechanistic Studies

The structural and mechanistic aspects of these compounds are also of interest. For example, the synthesis and crystal structure analysis of related triazolopyrimidines provide insights into the molecular interactions and properties that could influence their biological activities (Repich et al., 2017). Understanding these aspects is crucial for the design of more effective and selective compounds.

Future Directions

The future research directions for a compound like this could involve further optimization of its structure to improve its properties or efficacy, or testing it in biological systems to evaluate its potential as a drug .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-31-17-9-8-16(12-18(17)32-2)28-21-20(25-26-28)22(30)27(14-24-21)13-19(29)23-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHDNCJTSIZLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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